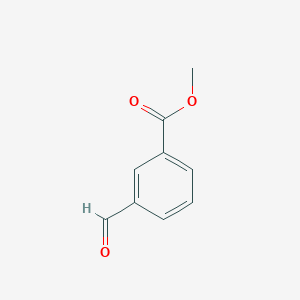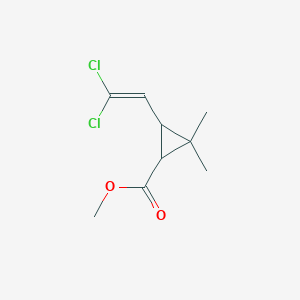
Methyl-3-formylbenzoat
Übersicht
Beschreibung
Methyl 3-formylbenzoate, also known as methyl benzaldehyde-3-carboxylate, is an organic compound with the molecular formula C9H8O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a formyl group is attached to the benzene ring at the meta position. This compound is a white to light yellow crystalline solid with a melting point of 48-52°C .
Wissenschaftliche Forschungsanwendungen
Methyl 3-formylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of bioactive molecules that can inhibit specific enzymes or proteins.
Medicine: It is involved in the development of drugs with potential anti-diabetic and anti-cancer properties.
Industry: It is used in the production of dyes, fragrances, and polymers.
Wirkmechanismus
Target of Action
Methyl 3-formylbenzoate is an organic compound It has been used in the preparation of bioactive compounds such as meso-tetrakis(3-carboxyphenyl)porphyrin and methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate .
Mode of Action
It is known to participate in organic synthesis reactions, such as c-c bond formation .
Biochemical Pathways
It is used in the synthesis of bioactive compounds, suggesting it may play a role in various biochemical reactions .
Result of Action
Methyl 3-formylbenzoate has been used in the preparation of bioactive compounds. For instance, it has been used to synthesize Methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate, which shows moderate SENP1 protease inhibition activity . This suggests that Methyl 3-formylbenzoate could potentially influence cellular processes through its derivatives.
Action Environment
It is known that it should be stored in a dark place and sealed in dry conditions . This suggests that light and moisture could potentially affect its stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-formylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-formylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of methyl 3-formylbenzoate often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: 3-carboxybenzoic acid.
Reduction: Methyl 3-hydroxymethylbenzoate.
Substitution: Methyl 3-nitrobenzoate, methyl 3-bromobenzoate.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-formylbenzoate
- Methyl 2-formylbenzoate
- Methyl 3-hydroxybenzoate
- Methyl 3-nitrobenzoate
Comparison: Methyl 3-formylbenzoate is unique due to the position of the formyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, methyl 4-formylbenzoate has the formyl group at the para position, leading to different substitution patterns and reactivity compared to the meta position in methyl 3-formylbenzoate .
Eigenschaften
IUPAC Name |
methyl 3-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSBCUAQEZINCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348623 | |
| Record name | methyl 3-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52178-50-4 | |
| Record name | methyl 3-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAS 52178-50-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant finding regarding the synthesis of Methyl 3-formylbenzoate?
A1: A recent study [] investigated the synthesis of Methyl 3-formylbenzoate through the Sommelet reaction. The research focused on optimizing the reaction conditions to achieve a high yield and purity of the final product. The study found that using a 1:1.5 molar ratio of Methyl 3-(chloromethyl)benzoate to urotropine, ethanol as the solvent (with a 1:1.5 mass ratio of starting material to solvent), sulfuric acid as the acidifier, and a reaction time of 6 hours at reflux temperature resulted in a 97.06% yield of Methyl 3-formylbenzoate with 98% purity after extraction and recrystallization.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















